molecular formula C5H12O5 B046117 L-arabinitol CAS No. 7643-75-6

L-arabinitol

Cat. No. B046117
CAS RN: 7643-75-6
M. Wt: 152.15 g/mol
InChI Key: HEBKCHPVOIAQTA-IMJSIDKUSA-N
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Description

Synthesis Analysis

The asymmetric synthesis of L-arabinitol demonstrates a new approach to sugar synthesis through the reduction of allylic β-ketosulfoxides, followed by hydroxylation. This process involves critical asymmetric steps that yield this compound efficiently (Solladié, Hutt, & Fréchou, 1987). Another method reports the synthesis from D-xylose, highlighting a green and concise route to iminosugar derivatives, including this compound, with the key step involving stereospecific substitution of a hydroxy group (Akkarasamiyo et al., 2022).

Molecular Structure Analysis

The molecular structure of this compound has been elucidated using powder X-ray diffraction, revealing a triclinic cell with an important network of O-H···O hydrogen bonds ensuring crystalline cohesion (Derollez et al., 2012).

Chemical Reactions and Properties

This compound's reactivity includes its use in the synthesis of linear polyamides, demonstrating its versatility in forming bonds with aldaric acids or aliphatic dicarboxylic acids. These reactions produce polyamides that are soluble in organic solvents and water, showcasing this compound's chemical adaptability (García-Martín et al., 2004).

Physical Properties Analysis

The physical properties of this compound-based polyamides, such as solubility in organic solvents and water, crystallinity, and thermal stability, have been studied extensively. These properties are influenced by the synthesis method and the molecular structure of this compound, with certain polyamides showing increased crystallinity and thermal stability (Alla et al., 2006).

Chemical Properties Analysis

This compound's involvement in the synthesis of specific enantiomeric glucosidase inhibitors underscores its importance in medicinal chemistry. The precise control over its chemical structure allows for the creation of potent inhibitors, demonstrating this compound's utility in developing therapeutics (Fleet & Smith, 1986).

Scientific Research Applications

  • Biofuel and Chemical Production : L-arabinitol 4-dehydrogenase (LAD) is crucial in the development of recombinant organisms for converting L-arabinose into fuels and chemicals using the fungal L-arabinose catabolic pathway (B. Bae et al., 2010).

  • Sugar Synthesis : A novel approach for sugar synthesis involves the synthesis of this compound using allylic 2-ketosulfoxides reduction and hydroxylation of the double bond (G. Solladié et al., 1987).

  • Medical Diagnostics : The D/L-arabinitol ratio in urine can diagnose invasive candidiasis in immunocompromised children with cancer (B. Christensson et al., 1997).

  • Catalytic and Coenzyme Binding Domains Study : Insights into the catalytic and coenzyme binding domains of this compound 4-dehydrogenase, which converts this compound into L-xylulose, are provided (M. Tiwari & Jung-Kul Lee, 2010).

  • Laboratory Methodology : A method for determining D/L arabinitol ratios in whole blood and urine samples aids in diagnosing and monitoring disseminated candidiasis (J. Roboz et al., 1992).

  • Therapeutic Monitoring : Elevated D-arabinitol levels in serum or urine of immunocompromised patients indicate invasive candidiasis, and normalization correlates with therapeutic response (B. Christensson et al., 1999).

  • Probiotic Therapy in Autism : Probiotic supplementation significantly decreases D-arabinitol and the D-/L-arabinitol ratio in the urine of children with autism, improving concentration and orderly behavior (J. Kałużna-Czaplińska & Sylwia Błaszczyk, 2012).

  • Biocatalysis : The conversion of this compound into L-xylulose using whole-cell biocatalysts achieved over 96% efficiency, with good operational stability and productivity retention (Hui Gao et al., 2015).

Mechanism of Action

Target of Action

L-Arabinitol, also known as L-Arabitol, primarily targets the enzyme this compound 4-dehydrogenase (LAD) in fungal L-arabinose catabolism . This enzyme catalyzes the conversion of this compound into L-Xylulose . LAD is an essential enzyme in the development of recombinant organisms that convert L-arabinose into fuels and chemicals .

Mode of Action

This compound interacts with its target, LAD, by serving as a substrate for the enzyme . The enzyme LAD catalyzes the conversion of this compound into L-Xylulose with concomitant NAD+ reduction . This interaction results in the production of L-Xylulose, a key intermediate in the fungal L-arabinose catabolic pathway .

Biochemical Pathways

The biochemical pathway affected by this compound is the fungal L-arabinose catabolic pathway . In this pathway, this compound is reduced to this compound by an aldose reductase, which is subsequently oxidized to L-Xylulose by LAD . L-Xylulose reductase then reduces L-Xylulose to Xylitol, which is introduced to the pentose phosphate pathway after further oxidation and phosphorylation .

Pharmacokinetics

It is known that this compound is an endogenous metabolite , suggesting that it is naturally present and metabolized in the body

Result of Action

The action of this compound results in the production of L-Xylulose, a key intermediate in the fungal L-arabinose catabolic pathway . This pathway is important for the conversion of L-arabinose into fuels and chemicals in recombinant organisms . This compound is also being studied as a food additive that reduces fat deposits in the intestines .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the activity of the enzyme LAD, which this compound targets, can be enhanced by immobilizing the enzyme onto magnetic nanoparticles . This immobilization results in better pH and temperature profiles than the free enzyme, leading to higher conversion efficiency

Safety and Hazards

L-Arabinitol should be handled with care. Avoid contact with skin, eyes and clothing. Avoid dust formation. Do not ingest. Do not breathe vapours/dust. Keep away from heat and sources of ignition .

Future Directions

Arabitol belongs to the pentitol family and is used in the food industry as a sweetener and in the production of human therapeutics as an anticariogenic agent and an adipose tissue reducer . It can also be utilized as a substrate for chemical products such as arabinoic and xylonic acids, propylene, ethylene glycol, xylitol and others . It is included on the list of 12 building block C3‐C6 compounds, designated for further biotechnological research . This polyol can be produced by yeasts in the processes of bioconversion or biotransformation of waste materials from agriculture, the forest industry (L-arabinose, glucose) and the biodiesel industry (glycerol) .

Biochemical Analysis

Biochemical Properties

L-Arabinitol plays a significant role in biochemical reactions. It is involved in the metabolism of L-arabinose, a major constituent of lignocellulosic biomass . The enzymes this compound 4-dehydrogenase (LAD) and nicotinamide adenine dinucleotide oxidase (Nox) are key to its metabolism . LAD catalyzes the conversion of this compound to L-xylulose, a crucial step in the fungal L-arabinose catabolic pathway .

Cellular Effects

The effects of this compound on cells are primarily related to its role in metabolic pathways. It is an essential intermediate in the metabolism of L-arabinose, which is a key component of the cell walls of plants . In fungi, the accumulation of intracellular this compound correlates with higher production of the enzymes involved in arabinan breakdown .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to L-xylulose by the enzyme this compound 4-dehydrogenase (LAD) . This reaction is part of the L-arabinose catabolic pathway in fungi . The conversion process involves the reduction of nicotinamide adenine dinucleotide (NAD+), an essential cofactor in many biochemical reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, the immobilization of this compound 4-dehydrogenase (LAD) on silicon oxide nanoparticles resulted in enhanced thermostability and reusability of the enzyme . This suggests that this compound’s effects on enzyme activity and stability can be influenced by experimental conditions.

Metabolic Pathways

This compound is involved in the L-arabinose catabolic pathway in fungi . This pathway includes the conversion of L-arabinose to this compound by an aldose reductase, followed by the oxidation of this compound to L-xylulose by this compound 4-dehydrogenase (LAD) .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters. In Aspergillus niger, an this compound transporter, LatA, has been identified . This transporter is involved in this compound uptake and consumption rates .

Subcellular Localization

The subcellular localization of this compound is likely to be within the cytosol, given its role as an intermediate in the pentose catabolic pathway

properties

IUPAC Name

(2S,4S)-pentane-1,2,3,4,5-pentol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O5/c6-1-3(8)5(10)4(9)2-7/h3-10H,1-2H2/t3-,4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEBKCHPVOIAQTA-IMJSIDKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C([C@H](CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30884411
Record name L-Arabinitol
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Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name L-Arabitol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001851
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

7643-75-6
Record name Arabinitol, L-
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Record name L-Arabinitol
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Record name L-Arabinitol
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Record name L-arabinitol
Source European Chemicals Agency (ECHA)
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Record name ARABINITOL, L-
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Record name L-Arabitol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001851
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

101 - 104 °C
Record name L-Arabitol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001851
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

It is known from European Patent No. 421,882, of which the Applicant is proprietor, to obtain xylitol syrups having a xylitol content of 80% to 90%, the remainder being essentially composed of D-arabitol, pentitol of the natural D series of sugars. These syrups, which are not very viscous and which are particularly well adapted to the crystallization of xylitol, are obtained by microbiological conversion of glucose to D-arabitol, microbiological oxidation of D-arabitol, to D-xylulose, enzymatic isomerization of D-xylulose to D-xylose and then catalytic hydrogenation of the mixture of D-xylulose and D-xylose to xylitol and D-arabitol. These xylitol syrups, which do not contain L-arabitol or galactitol but only D-arabitol as accompanying polyol, permit easy extraction of three crops of pure xylitol crystals.
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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